5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: MTT , is a heterocyclic compound. Its chemical structure consists of a triazole ring fused with a thiol group and substituted phenyl rings. Let’s break it down:
Triazole Ring: The triazole moiety (1,2,4-triazole) is a five-membered ring containing three nitrogen atoms and two carbon atoms. It imparts unique properties to MTT.
Thiol Group: The thiol (-SH) group contributes to MTT’s reactivity and biological activity.
Substituted Phenyl Rings: The compound features a 4-methoxyphenyl group and a 2,3,4-trimethoxyphenyl group.
Vorbereitungsmethoden
Synthetic Routes::
Heterocyclization Approach: MTT can be synthesized via heterocyclization of appropriate precursors. For example, the reaction of 4-methoxybenzaldehyde with 2,3,4-trimethoxyaniline in the presence of thiosemicarbazide yields MTT.
Cyclization of Thiosemicarbazide: Thiosemicarbazide reacts with 4-methoxybenzaldehyde and 2,3,4-trimethoxyaniline under acidic conditions to form MTT.
Industrial Production:: MTT is not commonly produced on an industrial scale due to its specialized applications. research laboratories synthesize it for scientific investigations.
Analyse Chemischer Reaktionen
MTT undergoes various reactions:
Oxidation: MTT can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of MTT leads to the formation of the corresponding thiol or disulfide compounds.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols).
Major products depend on reaction conditions and substituents. For example, oxidation yields MTT sulfoxide or sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
MTT finds applications in various fields:
Biochemistry: Used as a redox indicator in cell viability assays (e.g., MTT assay).
Anticancer Research: Investigated for potential anticancer properties due to its impact on mitochondrial function.
Antioxidant Activity: MTT exhibits antioxidant effects.
Metal Chelation: MTT can chelate metal ions.
Wirkmechanismus
MTT’s mechanism involves:
Mitochondrial Function: It affects mitochondrial respiration and energy production.
Redox Cycling: MTT undergoes redox cycling, influencing cellular redox balance.
Vergleich Mit ähnlichen Verbindungen
MTT stands out due to its triazole-thiol combination. Similar compounds include other triazoles (e.g., 1,2,4-triazole) and thiol-containing molecules (e.g., cysteine).
Eigenschaften
Molekularformel |
C19H20N4O4S |
---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-4-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O4S/c1-24-14-8-5-12(6-9-14)18-21-22-19(28)23(18)20-11-13-7-10-15(25-2)17(27-4)16(13)26-3/h5-11H,1-4H3,(H,22,28)/b20-11+ |
InChI-Schlüssel |
RVZSVSAMASIINM-RGVLZGJSSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=C(C=C3)OC)OC)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=C(C=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.